N-(2,5-dichlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide
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Overview
Description
N-(2,5-dichlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Additionally, the aza-Michael addition reaction between diamines and in situ generated sulfonium salts is a key step in the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,5-dichlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a receptor antagonist in various biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist for alpha1-adrenergic receptors, thereby modulating the activity of these receptors and influencing various physiological processes . The compound’s binding affinity and selectivity for these targets are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with comparable pharmacological properties.
Uniqueness
N-(2,5-dichlorophenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide is unique due to its specific combination of dichlorophenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C21H25Cl2N3O4S |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide |
InChI |
InChI=1S/C21H25Cl2N3O4S/c1-15(26(31(3,28)29)19-14-16(22)8-9-17(19)23)21(27)25-12-10-24(11-13-25)18-6-4-5-7-20(18)30-2/h4-9,14-15H,10-13H2,1-3H3 |
InChI Key |
LYQBTNUHFDKFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)N(C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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